Reactive red 45

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

70210-46-7 |

|---|---|

Molecular Formula |

C27H19ClN7Na3O10S3 |

Molecular Weight |

802.1 g/mol |

IUPAC Name |

trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C27H22ClN7O10S3.3Na/c1-14-8-9-18(20(10-14)47(40,41)42)33-34-23-21(48(43,44)45)12-15-11-17(46(37,38)39)13-19(22(15)24(23)36)29-26-30-25(28)31-27(32-26)35(2)16-6-4-3-5-7-16;;;/h3-13,36H,1-2H3,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,29,30,31,32);;;/q;3*+1/p-3 |

InChI Key |

DYKLIOJHWZQJBH-UHFFFAOYSA-K |

Canonical SMILES |

CC1=CC(=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=NC(=N4)Cl)N(C)C5=CC=CC=C5)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Other CAS No. |

70210-46-7 |

Synonyms |

2,7-naphthalenedisulfonic acid, 5-((4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methyl-2-sulfophenyl)azo)- 2,7-naphthalenedisulfonic acid, 5-((4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methyl-2-sulfophenyl)azo)-, trisodium salt 5-((4-chloro-6-phenylamino-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methyl-6-sulfophenyl)azo)-2,7-naphthalenedisulfonic acid ADS J2 |

Origin of Product |

United States |

Foundational & Exploratory

Reactive red 45 chemical properties and structure

An In-Depth Technical Guide to Reactive Red 45: Chemical Properties, Structure, and Experimental Applications

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound (C.I. 18209), a single azo class anionic dye. It is intended for researchers, scientists, and professionals in drug development and materials science who may utilize this compound in their work. This guide covers its core chemical data, structural information, and detailed experimental protocols for its synthesis and application in environmental remediation studies.

Core Chemical and Physical Properties

This compound is a water-soluble dye known for its ability to form strong covalent bonds with cellulosic fibers, making it a common choice in the textile industry.[1][2] Its key identifiers and properties are summarized below.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | This compound | [3] |

| C.I. Name | C.I. This compound, C.I. 18209 | [3][4] |

| CAS Number | 12226-22-1, 70210-46-7 | [3][4] |

| Molecular Formula | C₂₇H₁₉ClN₇Na₃O₁₀S₃ | [3][4] |

| Molecular Weight | 802.10 g/mol | [3][4] |

| Synonyms | Reactive Red P-3B, Cibacron Brilliant Red 3B-P, Active Brilliant Red 6S, Jakofix Brilliant Red H3B | [3] |

| Molecular Structure | Single Azo Class | [4] |

| General Properties | Anionic, water-soluble dye. Forms covalent bonds with substrates under alkaline conditions. | [2] |

Table 2: Spectroscopic and Physical Properties of this compound

| Property | Value | Notes |

| Physical Appearance | Red powder | General description for reactive dyes of this class. |

| Solubility | Water Soluble | Reactive dyes are designed to be soluble in water for dyeing processes.[2] A specific quantitative value (g/L) for this compound is not readily available. |

| Absorption Maximum (λmax) | ~512-542 nm | This is an approximate value. Spectrophotometric analysis of similar red reactive dyes, Red-5B and Red S3B, showed λmax values of 512 nm and 542 nm, respectively. |

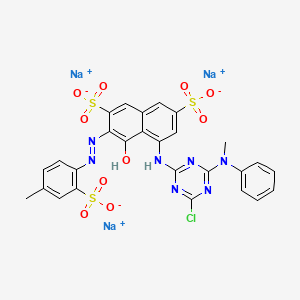

Chemical Structure

The chemical structure of this compound is characterized by a substituted naphthalene (B1677914) ring system linked via an azo bond to a phenyl ring, and a reactive triazine group. The triazine ring is the site for covalent bond formation with hydroxyl groups on cellulose (B213188) or other substrates.

Caption: Chemical structure of this compound.

Experimental Protocols

Manufacturing Process Workflow

The synthesis of this compound is a multi-step process involving diazotization, azo coupling, and two condensation reactions. The general workflow is outlined below.[4]

Caption: Manufacturing workflow for this compound.

Protocol Outline:

-

Diazotization: 2-Amino-5-methylbenzenesulfonic acid is treated with sodium nitrite (B80452) in the presence of a strong acid (e.g., HCl) at low temperatures to form a diazonium salt.

-

Azo Coupling: The resulting diazonium salt is coupled with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid to form the chromophoric azo dye intermediate.

-

First Condensation: The azo dye intermediate is then reacted with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride). This is a nucleophilic substitution reaction where one chlorine atom on the triazine ring is displaced.

-

Second Condensation: Finally, N-methylbenzenamine is reacted with the monochloro-triazinyl intermediate to displace a second chlorine atom, yielding the final this compound product.

Protocol for Adsorptive Removal from Aqueous Solution

This protocol is based on batch adsorption experiments using activated carbon derived from Catha edulis stems as a potential biosorbent. It is designed to determine the optimal conditions for dye removal.

Materials and Equipment:

-

This compound dye stock solution (e.g., 1000 mg/L)

-

Adsorbent (e.g., activated carbon)

-

pH meter

-

Orbital shaker

-

Spectrophotometer

-

0.1 M HCl and 0.1 M NaOH for pH adjustment

-

Conical flasks

Methodology:

-

Preparation of Dye Solutions: Prepare a series of dye concentrations (e.g., 20, 40, 60, 80, 100 mg/L) by diluting the stock solution with deionized water.

-

Batch Adsorption Experiments:

-

For each experiment, add a specific amount of adsorbent (e.g., an adsorbent dose of 10.5 g/L) to a conical flask containing a known volume and concentration of the dye solution (e.g., 50 mL of 50.4 mg/L).

-

Adjust the initial pH of the solution to the desired value (e.g., pH 3.05) using 0.1 M HCl or 0.1 M NaOH.

-

Place the flasks on an orbital shaker at a constant speed and temperature.

-

-

Effect of Contact Time:

-

Agitate the flasks for different time intervals (e.g., 5, 10, 20, 30, 40, 60 minutes).

-

After each time interval, withdraw a sample, centrifuge or filter to separate the adsorbent, and measure the final dye concentration in the supernatant using a spectrophotometer at the dye's λmax.

-

-

Data Analysis:

-

Calculate the percentage of dye removal using the formula: Removal (%) = [(C₀ - Cₑ) / C₀] x 100 where C₀ is the initial dye concentration and Cₑ is the equilibrium dye concentration.

-

The optimal conditions found in a representative study were a pH of 3.05, an adsorbent dose of 10.5 g/L, a contact time of 38.79 minutes, and an initial dye concentration of 50.4 mg/L, which resulted in a maximum removal efficiency of 94.5%.

-

Protocol for Degradation by Advanced Oxidation Processes (AOPs)

This protocol describes the degradation of this compound using UV irradiation in the presence of hydrogen peroxide (H₂O₂).

Materials and Equipment:

-

This compound dye solutions (e.g., 50 mg/L and 100 mg/L)

-

Hydrogen peroxide (H₂O₂) solution (30%)

-

UV lamp/photoreactor

-

Spectrophotometer

-

Magnetic stirrer and stir bars

-

Beakers

Methodology:

-

Sample Preparation: Prepare aqueous solutions of this compound at desired concentrations (e.g., 50 mg/L and 100 mg/L).

-

Degradation Procedure:

-

Place a known volume of the dye solution into a beaker with a magnetic stir bar.

-

Add the desired concentration of H₂O₂ (e.g., 1 mL/L).

-

Place the beaker in the UV photoreactor and begin irradiation.

-

-

Time-Course Analysis:

-

Expose the solution to UV light for various durations (e.g., 30, 60, 90, 120, 150, 180 minutes).

-

At each time point, withdraw a small aliquot of the solution.

-

Measure the absorbance of the aliquot at the λmax of the dye using a spectrophotometer to determine the remaining dye concentration.

-

-

Data Analysis:

Analytical Method: Detection by Reductive Cleavage and LC-ESI-MS/MS

Due to its ability to bind covalently, detecting this compound in a matrix (e.g., textiles, food) requires cleavage of the azo bond. This protocol outlines a method for its detection.

Methodology:

-

Sample Preparation:

-

Dissolve or suspend the sample (e.g., 0.5 g of a spice mixture) in water (e.g., 15.0 mL).

-

Treat with an ultrasonic bath for 5 minutes to aid dissolution.

-

-

Reductive Cleavage:

-

Add 1.0 mL of a SnCl₂/20%-HCl solution (250 mg/mL) to the sample.

-

Heat the mixture at 100 °C until the color is completely discharged. This step cleaves the azo bond (-N=N-).

-

Centrifuge the cooled, colorless sample (e.g., at 11,000 rcf for 10 minutes) to pellet any solid material.

-

-

Solid Phase Extraction (SPE) Cleanup:

-

Combine the supernatant from the centrifugation step.

-

Process the combined supernatants through an appropriate SPE cartridge (e.g., Strata-X-C) to enrich the characteristic cleavage products (aromatic amines).

-

-

Analysis:

-

Elute the amines from the SPE cartridge.

-

Analyze the eluate using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) to identify and quantify the specific aromatic amines that are characteristic cleavage products of this compound.

-

References

Reactive red 45 solubility and stability in different buffers

An In-Depth Technical Guide to the Solubility and Stability of Reactive Red 45 in Different Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of C.I. This compound (CAS No. 12226-22-1), a widely used anionic azo dye. Understanding these properties is critical for its application in various fields, including textile dyeing, biomedical research, and as a potential component in drug delivery systems. This document outlines experimental protocols for determining these key parameters and presents illustrative data in various buffer systems.

Introduction to this compound

This compound is a monochlorotriazine reactive dye known for its vibrant red shade and its ability to form covalent bonds with substrates containing hydroxyl or amino groups. Its chemical structure, featuring multiple sulfonic acid groups, contributes to its good water solubility. However, its reactivity also makes it susceptible to hydrolysis, which can affect its stability and performance in aqueous solutions. The stability of the dye is crucial for ensuring reproducibility in experimental and industrial processes.

Solubility of this compound

The solubility of reactive dyes is influenced by several factors, including temperature, pH, and the presence of electrolytes. Generally, solubility increases with temperature. However, the presence of salts, often used in dyeing processes to promote exhaustion, can decrease the solubility of the dye.

Illustrative Solubility Data

| Buffer System | pH | Temperature (°C) | Illustrative Solubility (g/L) |

| Acetate (B1210297) Buffer | 4.0 | 25 | ~80 |

| Acetate Buffer | 5.0 | 25 | ~90 |

| Phosphate (B84403) Buffer | 6.0 | 25 | ~100 |

| Phosphate Buffer | 7.0 | 25 | ~120 |

| Phosphate Buffer | 8.0 | 25 | ~110 |

| Acetate Buffer | 5.0 | 40 | ~110 |

| Phosphate Buffer | 7.0 | 40 | ~140 |

Experimental Protocol for Determining "Application Solubility" (Based on ISO 105-Z07)

The International Organization for Standardization (ISO) provides a standard method, ISO 105-Z07, for determining the "application solubility" and solution stability of water-soluble dyes, which is highly relevant for practical use.[1][2][3] This method assesses the solubility under conditions that mimic application processes.

Materials:

-

This compound dye powder

-

Selected buffer solutions (e.g., 0.1 M acetate buffer, 0.1 M phosphate buffer)

-

Distilled or deionized water

-

Erlenmeyer flasks (250 mL)

-

Magnetic stirrer and stir bars

-

Water bath with temperature control

-

Heatable Nutsch filter with a suitable filter paper (e.g., Whatman No. 1)

-

Vacuum flask and vacuum source

-

Graduated cylinders and pipettes

-

Analytical balance

Procedure:

-

Preparation of Dye Solutions:

-

Prepare a series of dye solutions of known concentrations in the desired buffer at the specified temperature. For example, prepare solutions ranging from 10 g/L to 150 g/L in 10 g/L increments.

-

To do this, weigh the appropriate amount of this compound powder and dissolve it in a known volume of the pre-heated buffer in an Erlenmeyer flask with constant stirring.

-

-

Equilibration:

-

Place the flasks in a temperature-controlled water bath set to the desired experimental temperature (e.g., 25°C, 40°C, 60°C) and stir for a defined period (e.g., 30 minutes) to ensure equilibrium is reached.

-

-

Filtration:

-

Preheat the Nutsch filter to the same temperature as the dye solution.

-

Filter each solution under vacuum. Record the time it takes for the entire volume to pass through the filter.

-

-

Assessment:

-

Visually inspect the filter paper for any undissolved dye particles.

-

The "application solubility" is the highest concentration that passes through the filter without leaving a significant residue and within a reasonable time frame.

-

Caption: Workflow for determining the application solubility of this compound.

Stability of this compound in Aqueous Buffers

The stability of reactive dyes in aqueous solutions is primarily affected by hydrolysis, where the reactive group of the dye reacts with water molecules, rendering the dye incapable of forming a covalent bond with the substrate. The rate of hydrolysis is highly dependent on pH and temperature.

Factors Affecting Stability

-

pH: The hydrolysis of monochlorotriazine dyes like this compound is significantly influenced by pH. The rate of hydrolysis is generally higher under alkaline conditions.

-

Temperature: An increase in temperature typically accelerates the rate of hydrolysis.

-

Buffer Composition: While the primary effect is pH, the specific ions in the buffer can also have a minor influence on the dye's stability.

Illustrative Stability Data

The following table provides hypothetical stability data for this compound in different buffers, expressed as the half-life (t½) of the dye. This data is for illustrative purposes.

| Buffer System | pH | Temperature (°C) | Illustrative Half-life (t½, hours) |

| Acetate Buffer | 5.0 | 25 | > 168 (Stable) |

| Phosphate Buffer | 7.0 | 25 | ~ 72 |

| Phosphate Buffer | 8.0 | 25 | ~ 24 |

| Phosphate Buffer | 7.0 | 40 | ~ 36 |

| Phosphate Buffer | 8.0 | 40 | ~ 12 |

Experimental Protocol for Determining Stability by UV-Vis Spectrophotometry and HPLC

A robust method for assessing the stability of this compound involves monitoring the change in its concentration over time using UV-Vis spectrophotometry and identifying degradation products using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound dye

-

Buffer solutions of desired pH (e.g., acetate, phosphate)

-

UV-Vis Spectrophotometer and cuvettes

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., PDA or UV-Vis)

-

Volumetric flasks and pipettes

-

Temperature-controlled incubator or water bath

-

pH meter

Procedure:

-

Preparation of Stock Solution:

-

Prepare a concentrated stock solution of this compound in distilled water.

-

-

Sample Preparation:

-

Dilute the stock solution with the respective buffer solutions to a final concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

-

Incubation:

-

Store the prepared solutions in sealed containers in a temperature-controlled environment (e.g., 25°C, 40°C).

-

-

UV-Vis Spectrophotometric Analysis:

-

At regular time intervals (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours), take an aliquot of each solution and measure its absorbance at the maximum wavelength (λmax) of this compound.

-

The decrease in absorbance over time is indicative of dye degradation. The rate of degradation can be determined by plotting absorbance versus time.

-

-

HPLC Analysis:

-

At the same time intervals, inject an aliquot of each solution into the HPLC system.

-

Develop an HPLC method to separate the parent this compound from its hydrolysis products.

-

The decrease in the peak area of the parent dye and the increase in the peak areas of new products over time provide a quantitative measure of stability and the formation of degradation products.

-

Caption: Workflow for assessing the stability of this compound.

Signaling Pathways and Logical Relationships

The degradation of this compound in aqueous buffer solutions primarily proceeds through the hydrolysis of the monochlorotriazine ring. This is a nucleophilic substitution reaction where a hydroxyl ion from water attacks the carbon atom of the triazine ring, leading to the displacement of the chlorine atom. This process is accelerated at higher pH values due to the increased concentration of hydroxyl ions.

Caption: Factors influencing the hydrolysis of this compound.

Conclusion

The solubility and stability of this compound are critical parameters that dictate its performance in various applications. While this guide provides illustrative data, it is imperative for researchers to experimentally determine these properties under their specific conditions using standardized protocols such as ISO 105-Z07 for solubility and kinetic studies using UV-Vis spectrophotometry and HPLC for stability. Careful control of pH and temperature is essential to ensure the desired performance and reproducibility when working with this compound.

References

Synonyms and alternative names for C.I. Reactive Red 45

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of C.I. Reactive Red 45, a widely used azo dye. The following sections detail its chemical identity, including a comprehensive list of synonyms and alternative names, and present key physicochemical properties. Furthermore, this guide outlines detailed experimental protocols for its degradation and removal from aqueous solutions, summarizing the quantitative data from these studies. While specific interactions with cellular signaling pathways are not extensively documented in the current scientific literature, this guide provides insights into its toxicological evaluation.

Chemical Identity and Properties

C.I. This compound is a synthetic dye belonging to the single azo class.[1] It is primarily used in the textile industry for dyeing cellulosic fibers like cotton and flax, where it forms a covalent bond with the substrate, ensuring good fastness properties.[2]

Synonyms and Alternative Names

C.I. This compound is known by a multitude of trade names and identifiers across different suppliers and regions. A comprehensive, though not exhaustive, list is provided below:

-

Active Brilliant Red 6S

-

Begative Red P-3B

-

Cibacron Brilliant Red 3B-P

-

Cotfix Red 6B

-

Dinactive Brilliant Red H3B

-

Drimarene Brilliant Rubine Z-RH

-

Evercion Red P-3B

-

Helaktyn Red D-5BN

-

Jakofix Brilliant Red H3B

-

Polkative Red P-3B

-

Reactive Red P-3B

-

Reactive Red P3B

-

Reactron Red H3B

-

Red H5B

-

Sandalfix Red-PSB

-

THacion Red H-3BP

-

Vilmafix Red 6B-P

-

Xiron Brilliant Red 4B-HD

Chemical and Physical Data

A summary of the key chemical and physical properties of C.I. This compound is presented in the table below.

| Property | Value | Reference |

| C.I. Name | This compound | [1] |

| C.I. Number | 18209 | [1] |

| CAS Registry Number | 12226-22-1, 70210-46-7 | [1] |

| Molecular Formula | C₂₇H₁₉ClN₇Na₃O₁₀S₃ | [1] |

| Molecular Weight | 802.10 g/mol | [1] |

| Molecular Structure | Single azo class | [1] |

Experimental Protocols

This section details methodologies from published research for the degradation and removal of C.I. This compound from aqueous solutions. These protocols are relevant for environmental remediation studies and for understanding the dye's stability and reactivity.

Photocatalytic Degradation using Photo-Fenton Reagent

This protocol describes the degradation of this compound using a Photo-Fenton process, an advanced oxidation process (AOP).

Methodology:

-

Preparation of Solutions: Prepare a stock solution of C.I. This compound. For experimental runs, dilute the stock to the desired concentration (e.g., 3.33 x 10⁻⁵ M). Prepare a solution of Ferrous Sulfate (FeSO₄) (e.g., 3.33 x 10⁻⁵ M).

-

Experimental Setup: The reaction is carried out in a suitable vessel exposed to a visible light source.

-

Parameter Optimization: To determine the optimal degradation conditions, vary the following parameters in a systematic manner:

-

Concentration of this compound

-

Concentration of FeSO₄

-

Volume of Hydrogen Peroxide (H₂O₂) (e.g., up to 1.0 mL)

-

pH of the solution (e.g., adjusted to 2.9)

-

Intensity of light irradiation

-

-

Degradation Monitoring: At regular time intervals, withdraw aliquots of the reaction mixture. Measure the absorbance of the solution at the dye's maximum wavelength (λmax) using a UV-Vis spectrophotometer to determine the extent of decolorization.

-

Kinetic Analysis: The degradation rate can be analyzed using kinetic models, such as the first-order kinetics model.

Quantitative Data from a Representative Study:

| Parameter | Optimal Condition |

| [this compound] | 3.33 x 10⁻⁵ M |

| [FeSO₄] | 3.33 x 10⁻⁵ M |

| H₂O₂ | 1.0 mL |

| pH | 2.9 |

Adsorption on Activated Carbon

This protocol outlines a batch adsorption method for the removal of this compound using activated carbon derived from Catha edulis stems.

Methodology:

-

Adsorbent Preparation: Prepare activated carbon from the desired biomass (e.g., Catha edulis stems) through carbonization and chemical activation.

-

Stock Solution: Prepare a stock solution of C.I. This compound (e.g., 1000 mg/L) in distilled water. Prepare working solutions of various concentrations by diluting the stock solution.

-

Batch Adsorption Experiments:

-

In a series of flasks, add a fixed amount of the prepared activated carbon to a known volume and concentration of the dye solution.

-

Adjust the initial pH of the solutions using 0.1 N HCl or 0.1 N NaOH.

-

Agitate the flasks on a shaker at a constant speed and temperature for a specified contact time.

-

After agitation, separate the adsorbent from the solution by filtration.

-

-

Analysis: Determine the final concentration of the dye in the filtrate using a UV-Vis spectrophotometer at its λmax.

-

Optimization and Isotherm Studies: To find the optimal removal conditions, vary the initial dye concentration, adsorbent dose, pH, and contact time. The equilibrium data can be fitted to adsorption isotherm models like the Langmuir and Freundlich models to understand the adsorption mechanism.

Quantitative Data from a Representative Study:

| Parameter | Optimal Condition | Removal Efficiency |

| pH | 3.05 | 94.5% |

| Adsorbent Dose | 10.5 g/L | 94.5% |

| Contact Time | 38.79 min | 94.5% |

| Initial Dye Concentration | 50.4 mg/L | 94.5% |

Biological Interactions and Toxicity

Currently, there is a lack of specific studies detailing the interaction of C.I. This compound with defined cellular signaling pathways. As an azo dye, its toxicological profile is of interest, particularly concerning its breakdown products, which may include aromatic amines. Azo dyes, in general, have been a subject of toxicological research.

General toxicological studies on textile dyes often employ bioassays to assess cytotoxicity and genotoxicity. For instance, studies on other reactive dyes have utilized the Allium cepa test, hemolytic assays, and brine shrimp (Artemia salina) tests to evaluate the toxicity of the dye and its degradation products. These studies provide a broad assessment of the biological impact rather than a specific molecular mechanism or signaling pathway.

The genotoxicity of some azo dyes has been linked to their metabolic reduction, which can release carcinogenic aromatic amines. This reduction can be carried out by human intestinal microflora and, to a lesser extent, by liver azoreductases.

Diagrams

Experimental Workflow for Photocatalytic Degradation

The following diagram illustrates the typical workflow for a photocatalytic degradation experiment of C.I. This compound.

Caption: Experimental workflow for photocatalytic degradation.

Logical Relationship in Batch Adsorption Study

This diagram illustrates the logical flow and parameter optimization in a batch adsorption study for the removal of C.I. This compound.

Caption: Logic diagram for batch adsorption parameter optimization.

References

Navigating the Crimson Tide: A Technical Guide to the Safe Handling of Reactive Red 45 in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Reactive Red 45 (C.I. 18209; CAS No. 12226-22-1), a vibrant azo dye, is a valuable tool in various scientific applications. However, its reactive nature necessitates a thorough understanding of its potential hazards and the implementation of stringent safety protocols. This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for this compound in a laboratory setting, ensuring the well-being of researchers and the integrity of experimental outcomes.

Understanding the Hazard Profile

Key Hazards:

-

Respiratory and Skin Sensitization: The most significant hazard associated with reactive dyes is their potential to cause sensitization upon inhalation or skin contact.[1][2][3] Repeated exposure to the powdered form of the dye can lead to allergic reactions, including occupational asthma.[2][3]

-

Eye and Skin Irritation: Direct contact with this compound can cause irritation to the eyes and skin.

-

Potential for Dust Explosion: As with many fine organic powders, there is a possibility of a dust explosion if the dye is dispersed in the air in sufficient concentrations and exposed to an ignition source.[1]

While some azo dyes have been linked to carcinogenicity, this is often due to the release of specific aromatic amines.[3] The carcinogenic potential of this compound has not been definitively established. However, it is prudent to handle it with the care afforded to potentially hazardous substances.

Quantitative Data Summary

The following tables summarize the available physical, chemical, and toxicological data for this compound and related reactive dyes. It is important to note the absence of specific LD50 values for this compound in the reviewed literature.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| C.I. Name | This compound | [4] |

| CAS Number | 12226-22-1 | [4][5][6][7] |

| Molecular Formula | C₂₇H₁₉ClN₇Na₃O₁₀S₃ | [4] |

| Molecular Weight | 802.10 g/mol | [4] |

| Appearance | Colourful red-blue light powder | [4][5] |

| Class | Single azo dye | [4] |

Table 2: Toxicological Data for Reactive Dyes (General)

| Endpoint | Value | Species | Compound | Reference |

| LD50 (Oral) | > 2000 mg/kg (estimated) | Rat | Mixture of Reactive Dyes | [8] |

| LC50 (Aquatic) | > 100 mg/L (96hr) | Fish | Mixture of Reactive Dyes | [8] |

| Acute Toxicity | May be harmful if inhaled. May cause respiratory irritation. | Not Applicable | Mixture of Reactive Dyes | [1] |

| Skin Sensitization | May cause an allergic skin reaction. | Not Applicable | Mixture of Reactive Dyes | [1] |

Personal Protective Equipment (PPE)

A robust PPE strategy is the first line of defense against exposure to this compound. The following PPE is mandatory when handling this compound, particularly in its powdered form.

Table 3: Recommended Personal Protective Equipment

| Body Part | Equipment | Specification |

| Respiratory | NIOSH-approved respirator | For dusts and aerosols.[1] |

| Hands | Chemical-resistant gloves | Nitrile or other suitable material. |

| Eyes | Safety goggles | Splash-proof. |

| Body | Laboratory coat | To prevent skin contact. |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to minimize the risk of exposure and accidents.

Handling:

-

Ventilation: Always handle powdered this compound in a well-ventilated area, preferably within a fume hood, to minimize dust inhalation.[1]

-

Avoid Dust Formation: Take care to avoid creating dust when transferring or weighing the dye.

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.

-

Staining: Be aware that this compound is a potent dye and will stain skin and clothing.

Storage:

-

Container: Keep the container tightly closed and store in a cool, dry place.

-

Incompatibilities: Avoid contact with strong oxidizing agents.[3]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Table 4: First Aid Measures

| Exposure Route | Action |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, seek immediate medical attention. |

| Skin Contact | Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation or a rash develops, seek medical attention.[1][9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[9] |

Accidental Release Measures:

-

Small Spills: Carefully sweep or vacuum up the spilled powder, avoiding dust generation. Place in a sealed container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material and place it in a designated waste container.

Experimental Protocols: General Guidelines for Azo Dye Synthesis

While specific experimental protocols for every application of this compound are beyond the scope of this guide, the following provides a general workflow for a typical azo dye synthesis in a laboratory setting. This is for informational purposes and must be adapted to the specific requirements of your research.

Caption: General workflow for a laboratory-scale azo dye synthesis.

Logical Relationships in Safety and Handling

The following diagram illustrates the logical flow of considerations and actions for the safe handling of this compound.

Caption: Logical flow for the safe handling of this compound.

By adhering to the principles and procedures outlined in this guide, researchers, scientists, and drug development professionals can effectively mitigate the risks associated with this compound and maintain a safe and productive laboratory environment. Continuous vigilance and a proactive approach to safety are paramount when working with reactive chemical compounds.

References

- 1. moore-college-files.s3.amazonaws.com [moore-college-files.s3.amazonaws.com]

- 2. hse.gov.uk [hse.gov.uk]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. Reactive Red 45 | 12226-22-1 [chemicalbook.com]

- 6. This compound | CAS#:12226-22-1 | Chemsrc [chemsrc.com]

- 7. 12226-22-1 CAS MSDS (Reactive Red 45) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 9. geneseo.edu [geneseo.edu]

Reactive red 45 as a potential probe for cellular imaging

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Reactive Red 45 is a commercially available textile dye. Its application as a fluorescent probe for cellular imaging is a novel area of investigation. This document provides a theoretical framework and guide for researchers interested in exploring its potential, based on the chemical properties of this compound and established principles of similar fluorescent probes. All experimental parameters presented herein are hypothetical and require empirical validation.

Introduction

This compound (C.I. This compound; CAS No. 12226-22-1) is a monoazo dye containing a dichlorotriazine reactive group.[1][2] This reactive moiety is known to form stable covalent bonds with nucleophilic groups such as amines and hydroxyls, which are abundant in biological macromolecules like proteins.[3] This inherent reactivity, coupled with its chromophoric azo structure, suggests a potential application for this compound as a fluorescent probe for cellular imaging. This guide outlines the theoretical basis, potential applications, and proposed experimental protocols to evaluate this compound for this purpose.

The core principle behind its potential use lies in the covalent linkage it can form with cellular components. The dichlorotriazine group can react with primary amines on proteins, making it a candidate for an amine-reactive probe.[3][4] The presence of sulfonate groups in its structure suggests that it is likely to be water-soluble and potentially cell-impermeable, making it a candidate for staining cell surface proteins or as a viability indicator for cells with compromised membranes.[5][6]

Physicochemical and Potential Spectroscopic Properties

Table 1: Physicochemical and Postulated Spectroscopic Properties of this compound

| Property | Value | Notes |

| Chemical Formula | C₂₇H₁₉ClN₇Na₃O₁₀S₃[1] | |

| Molecular Weight | 802.10 g/mol [1] | |

| Reactive Group | Dichlorotriazine | Reacts with primary amines and hydroxyl groups. |

| Solubility | High in aqueous solutions | Inferred from the presence of multiple sulfonate groups. |

| Predicted Excitation Max (λex) | ~540 - 560 nm | To be determined experimentally. This is an estimate based on the red color of the dye. |

| Predicted Emission Max (λem) | ~580 - 620 nm | To be determined experimentally. A Stokes shift of 40-60 nm is typical for similar dyes. |

| Quantum Yield (Φ) | To be determined | Azo dyes can have low quantum yields, but this can be environment-dependent. |

| Photostability | To be determined | A critical parameter for imaging applications requiring prolonged exposure. |

| Cell Permeability | Likely low/impermeable | Inferred due to the presence of multiple sulfonate groups which typically inhibit membrane crossing.[5] |

Proposed Mechanism of Action and Cellular Staining

The proposed mechanism for cellular labeling with this compound is based on the covalent reaction between its dichlorotriazine group and primary amine groups on cellular proteins.

Caption: Proposed mechanism of this compound cellular staining.

For live cells with intact membranes, the highly sulfonated and thus likely impermeable this compound is expected to react primarily with amine groups on the extracellular domains of cell surface proteins. In cells with compromised membranes (i.e., dead or dying cells), the dye can enter the cytoplasm and react with the abundant intracellular proteins, leading to a significantly brighter signal.[3][6] This differential staining pattern forms the basis for its potential use as a viability dye.

Experimental Protocols

The following are proposed protocols for the evaluation of this compound as a cellular imaging probe. These protocols are based on standard methods for amine-reactive dyes and will require optimization.

Preparation of Stock Solution

-

Dissolve this compound: Prepare a 1 mg/mL stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Storage: Aliquot and store at -20°C, protected from light and moisture. Immediately before use, allow an aliquot to warm to room temperature.

Protocol for Staining of Dead Cells (Viability Assay)

This protocol is designed for use with fluorescence microscopy or flow cytometry.

Caption: Workflow for dead cell staining using this compound.

-

Cell Preparation: Harvest cultured cells and wash them once with a protein-free buffer such as phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in PBS at a concentration of 1 x 10⁶ cells/mL. Add the this compound stock solution to a final concentration of 1 µg/mL.

-

Incubation: Incubate for 15-30 minutes at room temperature, protected from light.

-

Washing: Wash the cells twice with PBS to remove unbound dye.

-

Fixation (Optional): If required for subsequent immunostaining, cells can be fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Analysis: Analyze the cells using a fluorescence microscope or flow cytometer with appropriate filter sets (a standard TRITC or Texas Red filter set may be a good starting point).

Protocol for Staining of Cell Surface Proteins on Live Cells

Caption: Workflow for cell surface protein staining on live cells.

-

Cell Preparation: Culture adherent cells on glass coverslips to the desired confluency.

-

Washing: Gently wash the cells twice with cold, protein-free buffer (e.g., PBS).

-

Staining: Incubate the cells with a solution of this compound in PBS (e.g., 1-5 µg/mL) for 30 minutes at 4°C to minimize endocytosis. All steps should be performed protected from light.

-

Washing: Gently wash the cells three times with cold PBS to remove unbound dye.

-

Imaging: Immediately mount the coverslips in PBS and image the live cells using a fluorescence microscope.

Data Presentation: Quantitative Parameters for Evaluation

The following tables should be populated with experimental data to fully characterize this compound as a cellular imaging probe.

Table 2: Photophysical Properties of this compound

| Parameter | Measurement Condition | Value |

| Excitation Maximum (λex) | PBS, pH 7.4 | TBD |

| Emission Maximum (λem) | PBS, pH 7.4 | TBD |

| Molar Extinction Coefficient (ε) | PBS, pH 7.4 at λex | TBD |

| Fluorescence Quantum Yield (Φ) | Relative to a standard (e.g., Rhodamine B) | TBD |

| Photobleaching Half-life (t₁/₂) | Continuous illumination at λex | TBD |

Table 3: Cytotoxicity Profile of this compound

| Cell Line | Assay | Incubation Time | IC₅₀ (µg/mL) |

| HeLa | MTT | 24 hours | TBD |

| Jurkat | AlamarBlue | 24 hours | TBD |

| HEK293 | Trypan Blue Exclusion | 24 hours | TBD |

Potential Advantages and Limitations

Potential Advantages:

-

Covalent Labeling: Forms stable bonds with cellular targets, potentially allowing for long-term tracking and analysis post-fixation and permeabilization.

-

Water Solubility: High water solubility due to sulfonate groups simplifies handling and staining procedures in aqueous buffers.

-

Cost-Effectiveness: As a widely available textile dye, it may offer a more economical alternative to specialized fluorescent probes.

Potential Limitations:

-

Low Quantum Yield: Azo dyes are not always highly fluorescent, which could limit sensitivity.

-

Lack of Specificity: As an amine-reactive dye, it will label all accessible proteins, which may not be suitable for targeting specific molecules without conjugation to a targeting moiety.

-

Phototoxicity: The potential for light-induced damage to cells upon excitation needs to be evaluated.

-

Cell Permeability: Its likely impermeability restricts its use for intracellular targets in live cells unless the membrane is permeabilized.

Conclusion and Future Directions

This compound presents an intriguing, yet unexplored, candidate for development as a fluorescent probe for cellular imaging. Its amine-reactive nature and probable cell-impermeability suggest immediate potential as a viability stain or for labeling cell-surface proteins. However, a thorough characterization of its photophysical properties, staining efficacy, and cytotoxicity is essential. Future research should focus on obtaining the quantitative data outlined in this guide. Furthermore, conjugation of this compound to specific targeting ligands, such as antibodies or small molecules, could expand its utility for targeted imaging applications. The logical progression of this research is outlined below.

Caption: Logical workflow for the development of this compound as a cellular probe.

References

An In-Depth Technical Guide to the Covalent Bonding of Reactive Red 45

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the covalent bonding mechanism of C.I. Reactive Red 45, a dichlorotriazine azo dye. The content herein is intended for an audience with a technical background in chemistry and related sciences, offering detailed insights into the reaction kinetics, influencing factors, and experimental protocols for quantitative analysis.

Introduction to this compound and its Covalent Bonding

This compound (C.I. 18209) is a water-soluble anionic dye widely used in the textile industry for coloring cellulosic fibers such as cotton.[1] Its ability to form a strong, permanent covalent bond with the fiber is the basis for its high wash fastness and brilliant color.[1] The reactive group responsible for this covalent linkage is the dichlorotriazine ring.

The fundamental principle of covalent bonding for this compound involves a nucleophilic substitution reaction between the dye molecule and the hydroxyl groups of the cellulose (B213188) polymer under alkaline conditions.[2] This process, however, is in competition with the hydrolysis of the dye, where the reactive group reacts with water instead of the fiber. Understanding and optimizing the conditions that favor dye-fiber fixation over hydrolysis is critical for efficient and effective dyeing.

The Covalent Bonding Mechanism

The covalent bond formation between this compound and cellulose proceeds in a two-step mechanism:

-

Exhaustion: In an aqueous solution, an electrolyte (such as sodium chloride or sodium sulfate) is added to overcome the electrostatic repulsion between the anionic dye and the negatively charged surface of the cellulosic fiber in water. This promotes the adsorption of the dye onto the fiber surface.[1]

-

Fixation: The addition of an alkali, such as sodium carbonate, raises the pH of the dyebath. This high pH is crucial as it facilitates the ionization of the hydroxyl groups on the cellulose to form highly nucleophilic cellulosate anions (Cell-O⁻).[2][3] These anions then attack the electron-deficient carbon atoms of the dichlorotriazine ring, displacing a chloride ion and forming a stable ether linkage.

The competing hydrolysis reaction also occurs under these alkaline conditions, where hydroxide (B78521) ions (OH⁻) from the water act as the nucleophile, leading to the formation of a non-reactive, hydrolyzed dye.[3]

Diagram of the Covalent Bonding Pathway

Caption: Covalent bonding and hydrolysis pathway of this compound.

Factors Influencing Covalent Bonding and Fixation Efficiency

The efficiency of the covalent bonding, known as the fixation rate, is influenced by several key parameters:

-

pH: An alkaline medium is essential for the formation of the cellulosate anion. Generally, a pH range of 10-11 is optimal for the fixation of dichlorotriazine dyes.[3][4] However, excessively high pH can increase the rate of dye hydrolysis.[3]

-

Temperature: Higher temperatures increase the rate of both fixation and hydrolysis. The optimal temperature depends on the specific reactivity of the dye. For dichlorotriazine dyes, which are highly reactive, dyeing can often be carried out at lower temperatures (e.g., 30-40°C) compared to less reactive dyes.[1]

-

Electrolyte Concentration: The concentration of salt affects the exhaustion of the dye onto the fiber. Higher salt concentrations generally lead to higher exhaustion and subsequently higher fixation, up to a certain point.

-

Dyeing Time: Sufficient time is required for the diffusion of the dye into the fiber and for the chemical reaction to occur. Prolonging the fixation time can increase the degree of fixation, but also the extent of hydrolysis.

Quantitative Analysis of Covalent Bonding

The extent of covalent bonding is typically quantified by the fixation rate (F) , which is the percentage of the initially applied dye that has covalently bonded to the fiber.

Data Presentation

| Dye Class | pH | Temperature (°C) | k_cell (s⁻¹) (Illustrative) |

| Dichlorotriazinyl | 9 | 30 | 1.5 x 10⁻⁴ |

| Dichlorotriazinyl | 10 | 30 | 5.0 x 10⁻⁴ |

| Dichlorotriazinyl | 11 | 30 | 8.0 x 10⁻⁴ |

| Dichlorotriazinyl | 10 | 40 | 1.2 x 10⁻³ |

Note: These are illustrative values based on data for similar dyes and are intended to show general trends.

Experimental Protocols

Determination of Fixation Rate by Spectrophotometry

This method involves measuring the amount of unfixed and hydrolyzed dye in the dyebath and wash liquors.

Materials and Equipment:

-

Scoured and bleached cotton fabric

-

This compound

-

Sodium chloride (NaCl)

-

Sodium carbonate (Na₂CO₃)

-

UV-Vis Spectrophotometer

-

Laboratory dyeing machine

-

Volumetric flasks and pipettes

Procedure:

-

Dyeing:

-

Prepare a dyebath with a known concentration of this compound, NaCl, and water.

-

Immerse a known weight of cotton fabric in the dyebath.

-

Agitate the bath at the desired temperature for a set period to allow for dye exhaustion.

-

Add a known amount of Na₂CO₃ to initiate fixation and continue the dyeing for the desired time.

-

-

Collection of Unfixed Dye:

-

After dyeing, collect the remaining dyebath.

-

Thoroughly rinse the dyed fabric with cold and hot water to remove all unfixed and hydrolyzed dye. Collect all rinsing liquors.

-

Combine the initial dyebath and all rinsing liquors in a volumetric flask and dilute to a known volume.

-

-

Spectrophotometric Analysis:

-

Measure the absorbance of the combined solution at the maximum absorption wavelength (λ_max) of this compound.

-

Using a pre-determined calibration curve of this compound, calculate the concentration of the unfixed dye.

-

-

Calculation of Fixation Rate:

-

Calculate the total amount of unfixed dye.

-

The fixation rate (F) is calculated as: F (%) = [ (Initial amount of dye - Amount of unfixed dye) / Initial amount of dye ] x 100

-

Diagram of the Experimental Workflow for Fixation Rate Determination

References

- 1. shreeramind.org [shreeramind.org]

- 2. The Identification of Cotton Fibers Dyed with Reactive Dyes for Forensic Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What factors affect the fixation rate of reactive dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]

- 4. jnasp.kinnaird.edu.pk [jnasp.kinnaird.edu.pk]

Methodological & Application

Application Notes and Protocols for Staining Cellulose Fibers with Reactive Red 45

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Red 45, a dichlorotriazine-based anionic dye, is a valuable tool for the specific and covalent staining of cellulose (B213188) fibers. Its reactive nature allows for the formation of a stable ether linkage with the hydroxyl groups present in the cellulose polymer. This covalent bond results in a highly durable and vibrant red coloration, making it suitable for a variety of analytical techniques in materials science and biochemistry, including microscopic visualization of cellulosic structures. The staining process is dependent on precise control of pH, temperature, and electrolyte concentration to ensure optimal dye fixation while minimizing the competing hydrolysis reaction. These application notes provide a detailed protocol for the effective staining of cellulose fibers with this compound for research purposes.

Principle of Staining

The staining mechanism of this compound on cellulose fibers is a two-step process. Initially, the anionic dye molecules are attracted to the surface of the cellulose fibers from the aqueous solution. The presence of an electrolyte, such as sodium chloride, is crucial in this step as it neutralizes the negative surface charge of the cellulose, thereby reducing the electrostatic repulsion between the fiber and the anionic dye and promoting dye uptake.[1][2]

The second and most critical step is the fixation of the dye to the cellulose fibers. Under alkaline conditions, the hydroxyl groups on the cellulose polymer are activated to form cellulosate anions. These highly nucleophilic anions then attack the electrophilic carbon atom of the dichlorotriazine ring of the this compound molecule, leading to a nucleophilic substitution reaction.[3][4] This reaction results in the formation of a stable, covalent ether bond between the dye and the cellulose fiber.[5][6] A competing reaction is the hydrolysis of the reactive dye, where the dye reacts with hydroxide (B78521) ions in the solution instead of the cellulose.[7][8] Careful control of the staining conditions is therefore essential to maximize the efficiency of the dye-fiber reaction.

Materials and Reagents

-

This compound (C.I. This compound; C₂₇H₁₉ClN₇Na₃O₁₀S₃; MW: 802.10 g/mol )

-

Cellulose fibers (e.g., cotton, linen, filter paper, or purified cellulose)

-

Sodium chloride (NaCl)

-

Sodium carbonate (Na₂CO₃), anhydrous

-

Distilled or deionized water

-

Glacial acetic acid (optional, for neutralization)

-

Microscope slides and coverslips

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Magnetic stirrer and stir bar

-

Water bath or incubator

-

pH meter

Experimental Protocols

Preparation of Staining Solutions

-

This compound Stock Solution (1% w/v): Dissolve 1.0 g of this compound powder in 100 mL of distilled water. Stir until the dye is completely dissolved. This stock solution can be stored in the dark at 4°C for a limited time.

-

Sodium Chloride Solution (1 M): Dissolve 58.44 g of NaCl in 1 L of distilled water.

-

Sodium Carbonate Solution (1 M): Dissolve 105.99 g of anhydrous Na₂CO₃ in 1 L of distilled water.

Staining Protocol for Cellulose Fibers

This protocol is a general guideline and may require optimization depending on the specific type and form of the cellulose fibers being stained.

-

Fiber Preparation: If necessary, pre-treat the cellulose fibers to remove any impurities or sizing agents. This can be done by washing the fibers with a mild detergent solution, followed by thorough rinsing with distilled water. For microscopic analysis, a small sample of the fibers can be teased apart on a microscope slide.

-

Exhaustion Step:

-

Prepare the exhaustion bath by mixing the this compound stock solution and the sodium chloride solution in a beaker to achieve the desired final concentrations. A typical starting point is a 1:10 dilution of the stock dye solution and the addition of NaCl to a final concentration of 20-40 g/L.[9]

-

Immerse the cellulose fibers in the exhaustion bath.

-

Gently agitate the mixture at room temperature (approximately 25°C) for 30 minutes to allow for the even adsorption of the dye onto the fibers.

-

-

Fixation Step:

-

Add the sodium carbonate solution to the exhaustion bath to raise the pH to approximately 10.5-11.0.[9] This will initiate the covalent bonding of the dye to the cellulose.

-

Increase the temperature of the staining bath to 30-40°C. Dichlorotriazine dyes are highly reactive and can be fixed at lower temperatures.[10]

-

Incubate the fibers in the alkaline dye solution at the elevated temperature for 60 minutes with gentle agitation.

-

-

Washing and Rinsing:

-

After the fixation step, it is crucial to remove any unfixed and hydrolyzed dye to ensure good colorfastness and to reduce background staining.

-

Decant the staining solution and rinse the fibers briefly with cold distilled water.

-

Wash the stained fibers in a solution of hot distilled water (approximately 60°C) for 10-15 minutes. A mild, non-ionic detergent can be added to this wash solution to aid in the removal of unfixed dye.

-

Repeat the hot water wash step until the washing solution is clear.

-

Finally, rinse the fibers with cold distilled water.

-

If desired, a final rinse in a dilute acetic acid solution can be performed to neutralize any residual alkali, followed by a final rinse with distilled water.

-

-

Mounting for Microscopy:

-

Take a small sample of the stained and washed fibers and place them on a clean microscope slide.

-

Add a drop of a suitable mounting medium (e.g., glycerol (B35011) or a commercial mounting medium).

-

Carefully place a coverslip over the fibers, avoiding the formation of air bubbles.

-

The stained cellulose fibers are now ready for observation under a light microscope.

-

Data Presentation

The following tables provide a summary of the recommended ranges for the key quantitative parameters in the staining protocol. These values can be used as a starting point for optimization experiments to achieve the desired staining intensity and quality for a specific application.

| Parameter | Recommended Range | Notes |

| Exhaustion Step | ||

| This compound Concentration | 0.1 - 1.0% (w/v) | Higher concentrations may lead to deeper staining but could also increase background and the amount of unfixed dye to be washed out. |

| Sodium Chloride Concentration | 20 - 60 g/L | Increases the affinity of the dye for the cellulose fibers. The optimal concentration may vary depending on the dye concentration and the type of cellulose.[9] |

| Temperature | 25 - 30°C | Room temperature is generally sufficient for the initial adsorption of the dye. |

| Time | 30 - 45 minutes | Allows for even distribution and adsorption of the dye onto the fibers. |

| Fixation Step | ||

| pH | 10.5 - 11.5 | A sufficiently alkaline pH is essential for the activation of the cellulose hydroxyl groups.[9] |

| Temperature | 30 - 60°C | Dichlorotriazine dyes are highly reactive; lower temperatures can be used to control the reaction rate and minimize hydrolysis.[10] |

| Time | 60 - 90 minutes | Sufficient time is required for the covalent bond formation to reach completion. |

| Washing Step | ||

| Hot Water Wash Temperature | 60 - 80°C | Effective for removing unfixed and hydrolyzed dye. |

| Number of Washes | 2 - 4 cycles | Washing should be continued until the supernatant is clear. |

Mandatory Visualization

Experimental Workflow

Caption: Experimental workflow for staining cellulose fibers with this compound.

Signaling Pathway of Covalent Bonding

Caption: Covalent bonding of this compound to cellulose and the competing hydrolysis reaction.

References

- 1. austinpublishinggroup.com [austinpublishinggroup.com]

- 2. textilelearner.net [textilelearner.net]

- 3. Reactive dye - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. textilementor.com [textilementor.com]

- 6. Dye-Fiber Covalent Bonding → Term [fashion.sustainability-directory.com]

- 7. textileapex.com [textileapex.com]

- 8. US4704132A - After-treatment of dyeings with reactive dyes on cellulose fiber materials - Google Patents [patents.google.com]

- 9. Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye [gavinpublishers.com]

- 10. DICHLORO-S-TRIAZINE DYES [textileschool4u.blogspot.com]

Application Notes and Protocols: Visualizing Polysaccharides in Plant Cells with Reactive Red 45

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Red 45 is a reactive azo dye that possesses the potential for visualizing polysaccharides in plant cells.[1][2] As a reactive dye, it has the capability to form covalent bonds with hydroxyl groups present in polysaccharides under specific conditions.[1] Additionally, interactions such as hydrogen bonding and van der Waals forces may contribute to its binding with polysaccharide structures within the plant cell wall.[3][4] While specific protocols for the use of this compound in plant cell microscopy are not widely documented, this guide provides a comprehensive set of starting protocols and application notes based on the chemical properties of the dye and general principles of fluorescent staining in plant biology. These protocols are intended as a starting point for researchers to optimize for their specific plant tissues and imaging systems.

Data Presentation

Table 1: Chemical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₇H₁₉ClN₇Na₃O₁₀S₃ | [2] |

| Molecular Weight | 802.10 g/mol | [2] |

| Color | Red | [2] |

| Predicted Excitation Max | ~540-560 nm | N/A |

| Predicted Emission Max | ~600-650 nm | N/A |

Table 2: Recommended Starting Concentrations and Incubation Times for Staining

| Parameter | Suggested Range | Notes |

| Dye Concentration | 1 µM - 25 µM | Start with a lower concentration to minimize background fluorescence.[6] |

| Incubation Time | 15 min - 60 min | Optimization is crucial; longer times may be needed for thicker tissues. |

| Staining Buffer pH | 7.0 - 8.5 | Alkaline conditions can facilitate the reactive binding of the dye.[1] |

Experimental Protocols

Protocol 1: Preparation of Staining Solution

-

Prepare a Stock Solution: Dissolve this compound powder in distilled water or a suitable buffer (e.g., Phosphate-Buffered Saline - PBS) to create a 1 mM stock solution.

-

Store Properly: Store the stock solution at 4°C, protected from light. For long-term storage, aliquots can be stored at -20°C.

-

Prepare Working Solution: On the day of the experiment, dilute the stock solution in the chosen staining buffer (e.g., PBS at pH 7.4) to the desired final concentration (refer to Table 2).

Protocol 2: Staining of Plant Tissue Sections

This protocol is suitable for fixed plant tissue sections.

-

Fixation: Fix the plant tissue in a suitable fixative (e.g., 4% formaldehyde (B43269) in PBS for 1-2 hours at room temperature).

-

Washing: Wash the fixed tissue three times with PBS for 10 minutes each.

-

Sectioning: Prepare thin sections of the tissue using a vibratome or microtome.

-

Staining: Immerse the tissue sections in the this compound working solution and incubate for the optimized time (see Table 2) at room temperature in the dark.

-

Washing: Wash the stained sections three times with PBS for 5 minutes each to remove unbound dye.

-

Mounting: Mount the sections on a microscope slide with an anti-fade mounting medium.

-

Imaging: Visualize the stained sections using a fluorescence or confocal microscope with appropriate filter sets for red fluorescence.

Protocol 3: Whole-Mount Staining of Small Plant Samples (e.g., Seedlings, Roots)

This protocol is suitable for small, whole-mount samples.

-

Sample Collection: Collect fresh plant material.

-

Staining: Immerse the entire sample in the this compound working solution. For better penetration, a vacuum infiltration step (5-10 minutes) can be applied.[6]

-

Incubation: Incubate for the optimized time at room temperature in the dark.

-

Washing: Wash the samples three times with the staining buffer.

-

Mounting: Mount the sample on a microscope slide in a drop of the buffer or mounting medium.

-

Imaging: Proceed with fluorescence or confocal microscopy.

Mandatory Visualization

Caption: Experimental workflow for visualizing plant cell polysaccharides.

Caption: Putative binding mechanism of this compound to polysaccharides.

References

- 1. textilelearner.net [textilelearner.net]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Natural polysaccharides and their interactions with dye molecules: applications in effluent treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. osti.gov [osti.gov]

- 6. A simple and versatile cell wall staining protocol to study plant reproduction - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Reactive Red Dyes for Fluorescent Protein Labeling

Disclaimer: Extensive research has revealed a significant lack of specific data and established protocols for the use of Reactive Red 45 as a fluorescent label for proteins in scientific literature. It is primarily documented as a textile dye. Therefore, this document provides a generalized application note and protocol for a representative amine-reactive red fluorescent dye . The provided quantitative data and protocols are for illustrative purposes and should be adapted and optimized for any specific reactive dye.

Introduction to Reactive Red Fluorescent Dyes

Fluorescent labeling of proteins is an indispensable tool in biological research and drug development. Reactive dyes, which form stable covalent bonds with specific functional groups on proteins, are widely used for this purpose. Red fluorescent dyes are particularly valuable due to their longer excitation and emission wavelengths, which minimize autofluorescence from biological samples and reduce phototoxicity.

This document outlines the principles and procedures for covalently labeling proteins with a generic amine-reactive red fluorescent dye, typically a succinimidyl ester, which reacts with primary amines on the protein surface.

Properties of a Representative Amine-Reactive Red Dye

For successful protein conjugation and subsequent applications, it is crucial to understand the spectral properties of the chosen fluorescent dye. The table below summarizes the key characteristics of a representative amine-reactive red fluorescent dye.

| Property | Value |

| Excitation Maximum (λex) | ~555 nm |

| Emission Maximum (λem) | ~580 nm |

| Molar Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ |

| Recommended Reactive Group | Succinimidyl Ester (SE) or NHS Ester |

| Reactive Towards | Primary amines (lysine residues, N-terminus) |

Protein Labeling Protocols

General Workflow for Protein Labeling

The following diagram illustrates the general workflow for labeling a protein with an amine-reactive fluorescent dye.

General workflow for protein labeling.

Protocol for Amine-Reactive Labeling

This protocol is a general guideline for labeling proteins with an amine-reactive succinimidyl ester dye. Optimization may be required for specific proteins and dyes.

Materials:

-

Protein of interest (2-10 mg/mL in an amine-free buffer)

-

Amine-reactive red fluorescent dye (succinimidyl ester)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate or 50 mM sodium borate, pH 8.3-8.5

-

Purification column (e.g., size-exclusion chromatography)

-

Spectrophotometer

Procedure:

-

Protein Preparation:

-

Dye Preparation:

-

Labeling Reaction:

-

Calculate the required volume of the dye solution. A molar ratio of dye to protein between 5:1 and 20:1 is a good starting point for optimization.[1]

-

While gently stirring the protein solution, slowly add the calculated amount of the dye solution.[1]

-

Incubate the reaction for 1 hour at room temperature, protected from light.[2]

-

-

Purification:

-

Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).[3]

-

Calculation of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the molar ratio of dye to protein, is a critical parameter for ensuring the quality and consistency of the conjugate.

Procedure:

-

Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max).[4]

-

Calculate the protein concentration using the following formula:

Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

-

CF is the correction factor (A₂₈₀ of the dye / A_max of the dye).[4]

-

ε_protein is the molar extinction coefficient of the protein.

-

-

Calculate the DOL using the following formula:

DOL = A_max / (ε_dye × Protein Concentration (M))

-

ε_dye is the molar extinction coefficient of the dye.[4]

-

Data Presentation

Recommended Molar Excess of Dye

The desired DOL can be achieved by adjusting the molar ratio of the dye to the protein during the conjugation reaction.

| Desired DOL | Molar Excess of Dye to Protein |

| Low (1-3) | 5:1 - 10:1 |

| Medium (3-5) | 10:1 - 15:1 |

| High (5-8) | 15:1 - 20:1 |

Note: These are starting recommendations and may need to be optimized for your specific protein.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Degree of Labeling (DOL) | Inactive (hydrolyzed) dye | Use fresh, anhydrous DMSO/DMF to dissolve the dye.[1] |

| Low protein concentration | Ensure protein concentration is at least 2 mg/mL.[1] | |

| Incorrect buffer pH or composition | Use a primary amine-free buffer with a pH of 8.3-8.5.[1] | |

| Insufficient dye-to-protein ratio | Increase the molar ratio of dye to protein in the reaction.[1] | |

| Protein Precipitation | Excessive dye-to-protein ratio | Decrease the molar ratio of dye to protein.[1] |

| Protein aggregation | Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. Ensure the protein is properly folded and soluble before labeling.[1] | |

| Low Fluorescence Signal | Low DOL | Optimize the labeling reaction to achieve a higher DOL.[1] |

| Self-quenching of the dye at high DOL | Aim for a lower to medium DOL. | |

| Photobleaching of the dye | Use an antifade mounting medium for microscopy applications. |

Visualizations

Principle of Amine-Reactive Labeling

The following diagram illustrates the chemical reaction between a succinimidyl ester-activated dye and a primary amine on a protein.

References

- 1. Platform for Orthogonal N-Cysteine-Specific Protein Modification Enabled by Cyclopropenone Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Procion Brilliant Red H 3B - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A highly stable monomeric red fluorescent protein for advanced microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Conjugation of Reactive Red 45 to Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed, step-by-step guide for the conjugation of Reactive Red 45, a monochlorotriazine-containing reactive dye, to antibodies. This process is crucial for a variety of applications in research and drug development, including immunoassays, immunohistochemistry, flow cytometry, and targeted drug delivery. The protocol covers all stages from antibody and dye preparation to the final purification and characterization of the conjugate.

This compound forms a stable covalent bond with primary amine groups (predominantly the ε-amino group of lysine (B10760008) residues) on the antibody under alkaline conditions. The resulting dye-antibody conjugate allows for the sensitive and specific detection and tracking of the target antigen.

Materials and Reagents

| Reagent/Material | Specifications |

| Antibody | Purified monoclonal or polyclonal antibody |

| Concentration: 2-10 mg/mL | |

| Buffer: Amine-free (e.g., PBS) | |

| This compound | Molecular Weight: 802.10 g/mol |

| Form: Powder | |

| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.5-9.0 |

| Dye Solvent | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) |

| Quenching Reagent | 1.5 M Hydroxylamine (B1172632), pH 8.5 (optional) or 1 M Tris-HCl, pH 8.0 |

| Purification System | Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassettes (10-14 kDa MWCO) |

| Spectrophotometer | Capable of measuring absorbance at 280 nm and the λmax of the dye |

Experimental Protocols

Preparation of Solutions

1.1. Antibody Solution:

-

Ensure the antibody is in an amine-free buffer (e.g., Phosphate Buffered Saline - PBS). If the antibody solution contains amine-containing buffers like Tris or glycine, it must be dialyzed against PBS.

-

The recommended antibody concentration is between 2-10 mg/mL for optimal labeling efficiency.[1]

1.2. Dye Stock Solution:

-

Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO immediately before use.

-

Vortex the solution to ensure the dye is completely dissolved.

1.3. Reaction Buffer:

-

Prepare a 0.1 M sodium bicarbonate solution and adjust the pH to 8.5-9.0 using NaOH.

Conjugation Reaction

The following protocol is a general guideline. The optimal dye-to-antibody molar ratio should be determined empirically for each specific antibody and application. A starting point of a 10:1 to 20:1 molar ratio of dye to antibody is recommended.

2.1. Determine the volume of dye stock solution to add:

-

Calculate the moles of antibody:

-

Moles of Ab = (Volume of Ab solution in L) x (Concentration of Ab in g/L) / (Molecular Weight of Ab in g/mol )

-

Note: The approximate molecular weight of a typical IgG antibody is 150,000 g/mol .

-

-

Calculate the moles of dye needed for the desired molar ratio:

-

Moles of Dye = Moles of Ab x Desired Molar Ratio

-

-

Calculate the volume of dye stock solution to add:

-

Volume of Dye Stock (in L) = (Moles of Dye) x (Molecular Weight of Dye in g/mol ) / (Concentration of Dye Stock in g/L)

-

2.2. Reaction Incubation:

-

Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.

-

Incubate the reaction mixture for 1-2 hours at room temperature with continuous stirring or gentle rotation, protected from light. The reaction time may need to be optimized.

2.3. Quenching the Reaction (Optional but Recommended):

-

To stop the reaction, add a quenching reagent such as hydroxylamine (to a final concentration of 10-100 mM) or Tris-HCl (to a final concentration of 50-100 mM).

-

Incubate for an additional 30 minutes at room temperature.

Purification of the Antibody-Dye Conjugate

Purification is essential to remove unconjugated (free) dye.

3.1. Size-Exclusion Chromatography (SEC):

-

Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS.

-

Apply the reaction mixture to the top of the column.

-

Elute the conjugate with PBS. The first colored fraction to elute will be the labeled antibody, as it is larger and will pass through the column more quickly. The smaller, free dye molecules will elute later.

-

Collect the fractions containing the purified conjugate.

3.2. Dialysis:

-

Transfer the reaction mixture to a dialysis cassette (10-14 kDa MWCO).

-

Dialyze against a large volume of PBS at 4°C for at least 24 hours, with several buffer changes, to remove the free dye.

Characterization of the Conjugate

Determination of the Degree of Labeling (DOL)

The DOL represents the average number of dye molecules conjugated to each antibody molecule.

-

Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the maximum absorbance wavelength (λmax) of this compound. The λmax for this compound has been reported to be around 515 nm and 542 nm in different studies. It is recommended to measure the full absorbance spectrum to determine the λmax for your specific conjugate.

-

Calculate the concentration of the antibody and the dye using the following equations:

-

Concentration of Antibody (M) = [A280 - (A_max x CF)] / ε_protein

-

Where:

-

A280 = Absorbance of the conjugate at 280 nm.

-

A_max = Absorbance of the conjugate at the λmax of the dye.

-

CF = Correction Factor (A280 of the free dye / A_max of the free dye). This value needs to be determined experimentally for this compound.

-

ε_protein = Molar extinction coefficient of the antibody at 280 nm (for a typical IgG, this is ~210,000 M⁻¹cm⁻¹).

-

-

-

Concentration of Dye (M) = A_max / ε_dye

-

Where:

-

ε_dye = Molar extinction coefficient of this compound at its λmax.

-

-

-

-

Calculate the Degree of Labeling (DOL):

-

DOL = [Dye Concentration (M)] / [Antibody Concentration (M)]

-

An optimal DOL is typically between 3 and 8 for most applications to ensure sufficient signal without compromising antibody function.

Quantitative Data Summary

| Parameter | Recommended Value/Range | Notes |

| Antibody Concentration | 2-10 mg/mL | Higher concentrations generally lead to better labeling efficiency. |

| Dye to Antibody Molar Ratio | 10:1 to 20:1 | This should be optimized for each specific antibody. |

| Reaction pH | 8.5 - 9.0 | Critical for the reaction of monochlorotriazine dyes with amines. |

| Reaction Time | 1 - 2 hours | May require optimization. |

| Reaction Temperature | Room Temperature | |

| Optimal Degree of Labeling (DOL) | 3 - 8 | Application-dependent. |

Visualizations

Caption: Experimental workflow for the conjugation of this compound to antibodies.

Caption: Chemical reaction between an antibody's amine group and this compound.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low DOL | Antibody concentration is too low. | Concentrate the antibody to at least 2 mg/mL. |

| Reaction pH is too low. | Ensure the reaction buffer pH is between 8.5 and 9.0. | |

| Inactive dye. | Prepare a fresh dye stock solution. | |

| Presence of amine-containing buffers. | Dialyze the antibody against an amine-free buffer like PBS. | |

| Antibody Precipitation | High degree of labeling. | Reduce the dye-to-antibody molar ratio. |

| Unstable antibody. | Perform the conjugation at 4°C for a longer duration. | |

| High Background in Assay | Incomplete removal of free dye. | Ensure thorough purification by SEC or extensive dialysis. |

Conclusion